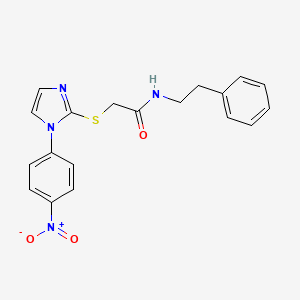
2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps. It can be prepared using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials. The reaction pathways lead to the formation of 1,3,4-thiadiazole derivatives, which are of interest due to their antimicrobial properties .
Molecular Structure Analysis
The molecular structure of 2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide consists of an imidazole ring, a phenethyl group, and a thioether linkage. The 4-nitrophenyl moiety contributes to its overall properties. You can visualize the structure here .
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including reduction, oxidation, and substitution. For instance, it could undergo reduction reactions with reducing agents like NaBH₄ or hydrazine . These reactions might lead to the formation of different products, depending on the reaction conditions .
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- Crystal Structure of Nilutamide: Nilutamide, a compound related to the 2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide, has been studied for its crystal structure, revealing hydrogen bonding and the formation of chains parallel to the c axis (Trasi, Fanwick, & Taylor, 2012).
Synthesis and Pharmacological Properties
- Synthesis and Analgesic Properties: Compounds including 1-substituted benzothieno[2,3-d]imidazoles, similar in structure to the target compound, have shown analgesic and anti-inflammatory activities, sometimes comparable to phenylbutazone (Guerrera et al., 1990).
Chemical Reactivity and Structural Analysis
- Imine-Tautomers Reactivity: The reactivity of imine-tautomers of aminothiazole derivatives, which share structural similarities with the target compound, has been explored, providing insights into chemical reactivities and crystal engineering (Phukan & Baruah, 2016).
- Nonlinear Optical Chromophores: A study on imidazole-based nonlinear optical chromophores demonstrates how modifications in the imidazole structure, akin to the target compound, lead to enhanced molecular nonlinearity and thermal stability (Santos et al., 2001).
Anticonvulsant Activity
- Anticonvulsant Derivatives: Research on omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, structurally similar to the target compound, revealed their potential in anticonvulsant activity, with specific compounds showing high efficacy (Aktürk et al., 2002).
Photochemical Synthesis
- Photochemical Arylation: The study on photochemical synthesis of 4(5)-nitro-2-arylimidazoles provides insights into the behavior of nitroimidazole derivatives under specific conditions, which is relevant to understanding the properties of the target compound (D’Auria et al., 1998).
Structural and Synthetic Studies
- Synthesis of Optically Active Derivatives: Research into the synthesis of optically active tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones and hexahydroimidazo[1,2-a]pyridin-2(3H)-ones offers insights into the structural manipulation of imidazole derivatives (Katritzky, He, & Wang, 2002).
Green Synthesis and Characterization
- Green Synthesis of Imidazoles: Multicomponent green synthesis of multi-substituted imidazoles, which includes derivatives similar to the target compound, demonstrates an environmentally friendly approach to synthesizing complex imidazole structures (Mohamed et al., 2015).
Wirkmechanismus
Target of Action
Similar compounds, such as thiazole derivatives, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It’s worth noting that compounds with similar structures, such as thiazole derivatives, have been found to interact with various targets to exert their biological effects . For instance, some thiazole derivatives have been found to inhibit enzymes like α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit glucose-6-phosphatase (G6Pase), a key enzyme in the gluconeogenesis and glycogenolysis pathways .
Pharmacokinetics
The crystal structure of a similar compound, 2-((4-nitrophenyl)thio)ethan-1-ol, has been studied , which could provide insights into its potential pharmacokinetic properties.
Result of Action
Similar compounds have been found to exhibit various biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The catalytic reduction of similar compounds, such as 4-nitrophenol, has been studied, and it was found that nanostructured materials could enhance the efficiency of this process .
Eigenschaften
IUPAC Name |
2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c24-18(20-11-10-15-4-2-1-3-5-15)14-27-19-21-12-13-22(19)16-6-8-17(9-7-16)23(25)26/h1-9,12-13H,10-11,14H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNHXAMZRVVAJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[3-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2893540.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea](/img/structure/B2893542.png)
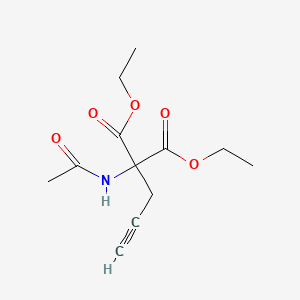
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid](/img/structure/B2893546.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2893547.png)

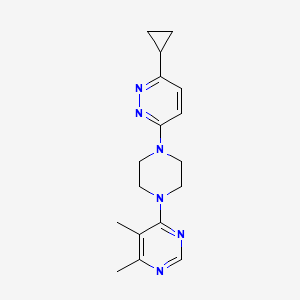
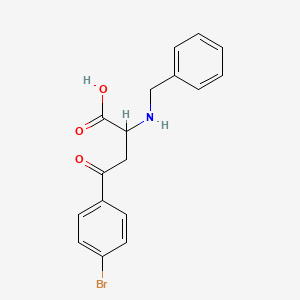
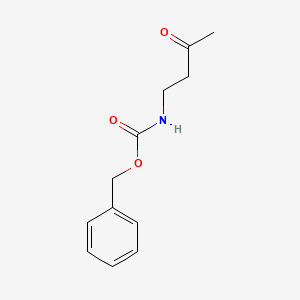



![1-{2-[4-(Prop-2-yn-1-yl)piperazin-1-yl]ethyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2893561.png)